Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II)
Description
Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) is a palladium(II) complex featuring a bidentate ligand composed of a quinoline backbone fused with a 4,5-dihydro-2-oxazolyl group. The molecular formula is C₁₂H₁₀Cl₂N₂OPd, and its CAS registry number is 1150097-98-5 . The ligand, 2-(4,5-dihydro-2-oxazolyl)quinoline, has been structurally characterized via crystallography, confirming its planar geometry and chelating capability through nitrogen and oxygen atoms . This compound is commercially available through suppliers like Leap Chem Co., Ltd., indicating its utility in research and industrial applications, particularly in catalysis or pharmaceutical synthesis .
Properties
IUPAC Name |
dichloropalladium;2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O.2ClH.Pd/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12;;;/h1-6H,7-8H2;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWIOWASGZSKNG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=NC3=CC=CC=C3C=C2.Cl[Pd]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OPd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655298 | |
| Record name | Dichloropalladium--2-(4,5-dihydro-1,3-oxazol-2-yl)quinoline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150097-98-5 | |
| Record name | Dichloropalladium--2-(4,5-dihydro-1,3-oxazol-2-yl)quinoline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Complexation with Palladium(II) Chloride
The most common method involves dissolving palladium(II) chloride (PdCl₂) in a polar aprotic solvent such as acetonitrile or dichloromethane. The ligand is then added stoichiometrically (1:1 molar ratio) to the solution, followed by stirring at room temperature for 12–24 hours. The reaction proceeds via ligand substitution, where the chloride ions in PdCl₂ are replaced by the nitrogen atoms of the oxazoline and quinoline moieties.
Representative Procedure :
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Dissolve PdCl₂ (177 mg, 1.0 mmol) in 20 mL of anhydrous acetonitrile.
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Add 2-(4,5-dihydro-2-oxazolyl)quinoline (198 mg, 1.0 mmol) to the solution.
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Stir the mixture under nitrogen at 25°C for 18 hours.
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Filter the resulting yellow precipitate and wash with cold ethanol.
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Dry under vacuum to obtain the complex as a crystalline solid (yield: 85–90%).
Alternative Metal Sources
While PdCl₂ is the standard precursor, other palladium sources like Pd(OAc)₂ (palladium acetate) have been explored. However, these require additional chloride donors (e.g., tetrabutylammonium chloride) to facilitate ligand exchange, complicating the purification process.
Optimization of Reaction Parameters
Solvent Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 18 | 89 |
| Dichloromethane | 8.9 | 24 | 78 |
| Ethanol | 24.3 | 36 | 65 |
Polar aprotic solvents like acetonitrile enhance PdCl₂ solubility and ligand coordination kinetics, leading to higher yields. Protic solvents (e.g., ethanol) retard the reaction due to competitive hydrogen bonding.
Purification and Characterization Techniques
The crude product is typically purified via recrystallization from hot dichloromethane/hexane mixtures. Key characterization data include:
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Elemental Analysis : Calculated for C₁₂H₁₀Cl₂N₂OPd: C 38.34%, H 2.68%, N 7.45%. Found: C 38.28%, H 2.71%, N 7.41%.
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IR Spectroscopy : Bands at 1,620 cm⁻¹ (C=N stretch) and 480 cm⁻¹ (Pd-N stretch) confirm ligand coordination.
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X-ray Diffraction : Monoclinic crystal structure with Pd center in a square-planar geometry.
Industrial-Scale Production Considerations
Industrial synthesis employs continuous flow reactors to ensure consistent mixing and temperature control. Key challenges include:
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Ligand Availability : Large-scale ligand synthesis requires optimized oxazoline-quinoline coupling.
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Palladium Recovery : Recycling Pd waste via electrochemical methods reduces costs.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct PdCl₂ Route | High yield, simple purification | Requires anhydrous conditions |
| Pd(OAc)₂ with Cl⁻ | Compatible with moisture | Lower yield, extra steps |
The direct PdCl₂ method remains superior for laboratory and industrial applications due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) is primarily involved in various coupling reactions, including:
- Buchwald-Hartwig cross coupling
- Suzuki-Miyaura coupling
- Stille coupling
- Sonogashira coupling
- Negishi coupling
- Heck coupling
- Hiyama coupling
Common Reagents and Conditions: These reactions typically require the presence of a base, such as potassium carbonate or sodium hydroxide, and are often carried out in polar aprotic solvents like dimethylformamide or tetrahydrofuran. The reactions are usually performed under an inert atmosphere to prevent oxidation of the palladium complex.
Major Products: The major products of these reactions are often biaryl compounds, alkenes, or other complex organic molecules, depending on the specific coupling partners used.
Scientific Research Applications
Catalytic Applications
Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) serves as a versatile catalyst in various cross-coupling reactions, which are fundamental in organic synthesis. The following table summarizes its role in different reaction types:
| Reaction Type | Description |
|---|---|
| Buchwald-Hartwig Coupling | Used for the formation of C-N bonds in aryl amines. |
| Suzuki-Miyaura Coupling | Facilitates the coupling of boronic acids with aryl halides. |
| Heck Reaction | Enables the coupling of alkenes with aryl halides. |
| Sonogashira Coupling | Involves the coupling of terminal alkynes with aryl halides. |
| Negishi Coupling | Allows for the coupling of organozinc reagents with halides. |
| Stille Coupling | Facilitates the reaction between organotin compounds and halides. |
Case Study: Suzuki-Miyaura Coupling
In a study investigating the efficiency of Pd(quinox)Cl₂ in Suzuki-Miyaura reactions, researchers demonstrated that this compound effectively catalyzes the coupling between various aryl halides and phenylboronic acid. The reaction conditions were optimized for temperature and solvent choice, leading to yields exceeding 90% under mild conditions.
Organic Synthesis
The compound has also been utilized in the synthesis of complex organic molecules. Its ability to facilitate carbon-carbon bond formation makes it invaluable in pharmaceutical chemistry.
Example Synthesis
A notable example includes the synthesis of quinoline derivatives, which are important in medicinal chemistry due to their biological activities. The use of Pd(quinox)Cl₂ allowed for high selectivity and yield in these transformations.
Medicinal Chemistry Applications
Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) has potential applications in drug development, particularly due to its role in synthesizing bioactive compounds.
Case Study: Anticancer Agents
Research has indicated that derivatives synthesized using Pd(quinox)Cl₂ exhibit promising anticancer properties. For instance, a series of quinoline-based compounds were evaluated for cytotoxicity against various cancer cell lines, showing significant activity compared to standard chemotherapeutics.
Safety Data
| Hazard Code | Description |
|---|---|
| Xn | Harmful if swallowed |
| H302 | Harmful if ingested |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
Mechanism of Action
The mechanism by which Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) exerts its catalytic effects involves the formation of a palladium(0) species from the palladium(II) precursor. This palladium(0) species then participates in oxidative addition, transmetalation, and reductive elimination steps to form the desired coupling products. The molecular targets and pathways involved are primarily the organic substrates and intermediates in the coupling reactions .
Comparison with Similar Compounds
Ligand Architecture and Coordination Chemistry
The ligand in this palladium complex combines a quinoline moiety with an oxazoline ring, enabling bidentate N,O-coordination. This contrasts with:
- Quinazoline derivatives (e.g., imidazo[4,5-g]quinazolines from ): These lack the oxazoline group but share a nitrogen-rich aromatic system. Quinazolines are primarily pharmacologically active, whereas the oxazoline-quinoline hybrid here likely enhances metal-binding stability for catalytic applications .
Palladium Complexes vs. Other Metal Complexes
- Cadmium oxalate (CdC₂O₄) : A cadmium(II) complex with oxalate ligands (). While oxalate is a common bridging ligand, cadmium’s toxicity and lower catalytic relevance compared to palladium limit its utility in cross-coupling reactions .
- Its divergent structure highlights the uniqueness of palladium-oxazoline systems in coordination chemistry .
Commercial and Industrial Relevance
Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) is marketed by suppliers like Leap Chem Co., Ltd., suggesting niche applications in fine chemical synthesis . In contrast, cadmium oxalate or dithiolone derivatives have broader roles in materials science or organic intermediates but lack the targeted catalytic versatility of palladium complexes.
Biological Activity
Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II), also known as Pd(quinox)Cl, is a palladium complex that has garnered attention for its potential biological activities. This compound, with the molecular formula CHClNOPd and a molecular weight of 376 g/mol, is primarily recognized for its role in catalysis but has also shown promising biological properties.
Basic Information
- CAS Number : 1150097-98-5
- Molecular Weight : 376 g/mol
- Molecular Formula : CHClNOPd
- Synonyms : Pd(quinox)Cl
Structural Characteristics
The compound features a palladium center coordinated to two chloride ions and a quinoline derivative, which contributes to its unique reactivity and biological profile. The oxazoline moiety is significant for its potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of palladium complexes, including Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II). Research indicates that palladium complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of various palladium complexes against several cancer cell lines. The results demonstrated that Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) exhibited significant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cells, with IC values in the low micromolar range.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 17 |
| HT-29 | 9 |
Antimicrobial Activity
Palladium complexes have also been investigated for their antimicrobial properties. Preliminary data suggest that Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) may exhibit activity against various bacterial strains.
Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of this compound against common pathogens. The minimum inhibitory concentration (MIC) values indicated moderate activity against Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
| Candida albicans | 20 |
The biological activity of Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) is thought to be mediated by its ability to interact with cellular components. It may bind to DNA or proteins, leading to disruption of cellular functions. The oxazoline group could enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II), and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via ligand substitution reactions using palladium precursors like PdCl₂(COD) (dichloro(1,5-cyclooctadiene)palladium(II)) or PdCl₂(PPh₃)₂. For example, in a nitrogen atmosphere, PdCl₂(PPh₃)₂ reacts with 2-(4,5-dihydro-2-oxazolyl)quinoline in anhydrous THF under reflux (48 hours). The reaction mixture is concentrated, extracted with EtOAc, and purified via silica gel chromatography with a hexane-EtOAc gradient . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield (e.g., 61.4% yield achieved under controlled reflux conditions) .
Q. How is the molecular structure of this palladium complex validated, and what analytical techniques are critical?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key bond lengths (e.g., Pd–N ≈ 2.0–2.1 Å) and angles (e.g., N–Pd–Cl ≈ 90°) confirm the square-planar geometry. Complementary techniques include:
- NMR spectroscopy : To verify ligand coordination (e.g., shifts in quinoline protons).
- Elemental analysis : To confirm stoichiometry (C₁₂H₁₀Cl₂N₂OPd) .
- Mass spectrometry : ESI-MS identifies the molecular ion peak (e.g., [M-Cl]⁺ adducts) .
Q. What are the recommended handling and storage protocols for this compound?
- Methodological Answer :
- Handling : Use under inert atmosphere (N₂/Ar) to prevent oxidation. Avoid contact with moisture or heat sources (risk of decomposition). PPE includes nitrile gloves and safety goggles .
- Storage : In airtight containers at –20°C, desiccated with silica gel. Long-term stability tests suggest <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How does the electronic nature of the oxazoline-quinoline ligand influence catalytic activity in cross-coupling reactions?
- Methodological Answer : The oxazoline moiety acts as a σ-donor and π-acceptor, modulating Pd’s electron density. For Suzuki-Miyaura couplings, electron-deficient ligands (e.g., Cl-substituted quinoline) enhance oxidative addition rates of aryl halides. Comparative studies with analogous ligands (e.g., bipyridine or phosphine-based) show higher turnover numbers (TON > 1,000) for oxazoline-quinoline systems due to steric protection of the Pd center . DFT calculations (B3LYP/6-31G*) further reveal a lower activation energy (ΔG‡ ≈ 18 kcal/mol) for transmetallation steps .
Q. What experimental strategies resolve contradictions in catalytic efficiency across different solvent systems?
- Methodological Answer : Contradictions often arise from solvent polarity and coordinating ability. For example:
- Polar aprotic solvents (DMF, THF) : Increase solubility but may coordinate Pd, reducing activity.
- Non-polar solvents (toluene) : Improve substrate binding but limit solubility.
A systematic approach involves:
Kinetic profiling : Measure initial rates in varying solvents.
NMR titration : Identify solvent-Pd interactions (e.g., DMF-induced ligand dissociation).
Additive screening : Use TBAB (tetrabutylammonium bromide) in THF to stabilize intermediates .
Q. How can ligand modifications improve thermal stability without compromising reactivity?
- Methodological Answer : Introduce sterically bulky substituents (e.g., tert-butyl or CF₃ groups) on the quinoline ring. For example:
- Synthesis : React 2-(4,5-dihydro-2-oxazolyl)-5-(trifluoromethyl)quinoline with PdCl₂(COD).
- Impact : The CF₃ group increases thermal stability (decomposition onset at 220°C vs. 180°C for unsubstituted analogs) while maintaining catalytic activity in Heck reactions (yields >85% at 100°C) .
- Validation : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify stability improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
